Cas no 1539204-32-4 (2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid)

2-(2-Fluoro-4-methylphenyl)-3-methylbutanoic acid is a fluorinated aromatic carboxylic acid derivative characterized by its unique structural features, including a fluorine substituent and a branched alkyl chain. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the development of pharmacologically active molecules. The fluorine atom enhances metabolic stability and binding affinity, while the methylphenyl and methylbutanoic acid groups contribute to steric and electronic modulation. Its well-defined structure allows for precise functionalization, making it valuable for applications in drug discovery and material science. The compound is typically handled under standard laboratory conditions, ensuring compatibility with a range of synthetic protocols.
2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid structure
1539204-32-4 structure
商品名:2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid
CAS番号:1539204-32-4
MF:C12H15FO2
メガワット:210.244707345963
CID:5909066
PubChem ID:83702854

2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid
    • 1539204-32-4
    • EN300-1139232
    • インチ: 1S/C12H15FO2/c1-7(2)11(12(14)15)9-5-4-8(3)6-10(9)13/h4-7,11H,1-3H3,(H,14,15)
    • InChIKey: XIZNBSDVJMMUSU-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C)C=CC=1C(C(=O)O)C(C)C

計算された属性

  • せいみつぶんしりょう: 210.10560788g/mol
  • どういたいしつりょう: 210.10560788g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 37.3Ų

2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1139232-0.5g
2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid
1539204-32-4 95%
0.5g
$671.0 2023-10-26
Enamine
EN300-1139232-0.1g
2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid
1539204-32-4 95%
0.1g
$615.0 2023-10-26
Enamine
EN300-1139232-1.0g
2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid
1539204-32-4
1g
$884.0 2023-06-09
Enamine
EN300-1139232-10g
2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid
1539204-32-4 95%
10g
$3007.0 2023-10-26
Enamine
EN300-1139232-5g
2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid
1539204-32-4 95%
5g
$2028.0 2023-10-26
Enamine
EN300-1139232-2.5g
2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid
1539204-32-4 95%
2.5g
$1370.0 2023-10-26
Enamine
EN300-1139232-0.25g
2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid
1539204-32-4 95%
0.25g
$642.0 2023-10-26
Enamine
EN300-1139232-5.0g
2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid
1539204-32-4
5g
$2566.0 2023-06-09
Enamine
EN300-1139232-10.0g
2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid
1539204-32-4
10g
$3807.0 2023-06-09
Enamine
EN300-1139232-0.05g
2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid
1539204-32-4 95%
0.05g
$587.0 2023-10-26

2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid 関連文献

2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acidに関する追加情報

Introduction to 2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid (CAS No. 1539204-32-4)

2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid, identified by the CAS number 1539204-32-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of substituted benzoic acids, characterized by its unique structural features that include a fluoro-substituted aromatic ring and a branched aliphatic side chain. The presence of a fluorine atom at the 2-position and a methyl group at the 4-position of the phenyl ring, along with the specific arrangement of the butanoic acid moiety, contributes to its distinct chemical properties and potential biological activities.

The synthesis and characterization of 2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid have been extensively studied due to its utility as an intermediate in the development of various pharmacologically active agents. The fluoro-substituent, in particular, is well-known for its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate drug pharmacokinetics. These attributes make this compound a valuable building block for medicinal chemists seeking to design novel therapeutic entities.

In recent years, there has been a surge in research focused on identifying and developing new molecules with potential applications in treating neurological disorders, inflammatory conditions, and infectious diseases. The structural motif of 2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid aligns well with these therapeutic areas, as it combines elements that are frequently observed in bioactive compounds. For instance, the aromatic ring system can interact with receptor sites, while the fluoro-substituent can fine-tune electronic properties and binding interactions.

One of the most compelling aspects of 2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop derivatives with enhanced pharmacological profiles. For example, studies have demonstrated its utility in generating inhibitors targeting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation pathways. Additionally, modifications to the side chain have led to compounds with improved solubility and bioavailability, critical factors for drug development.

The chemical properties of 2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid also make it an attractive candidate for exploring novel synthetic methodologies. The presence of both aromatic and aliphatic functional groups allows for diverse chemical transformations, including esterification, amidation, and coupling reactions. These reactions are pivotal in constructing more intricate molecular architectures, enabling chemists to tailor properties such as lipophilicity, polarity, and metabolic stability.

From a computational chemistry perspective, 2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid has been subjected to extensive molecular modeling studies. These investigations aim to elucidate its interaction with biological targets at an atomic level. By employing techniques such as docking simulations and quantum mechanical calculations, researchers have gained insights into how this compound binds to proteins and enzymes. Such knowledge is crucial for rational drug design, allowing scientists to optimize lead compounds before moving into costly and time-consuming experimental validations.

The pharmaceutical industry has shown particular interest in 2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid due to its potential as a scaffold for drug discovery programs. Several academic institutions and biotechnology companies have reported synthesizing analogs based on this core structure. These efforts have yielded promising candidates for treating conditions ranging from cancer to neurodegenerative diseases. The versatility of this compound lies in its ability to serve as a platform for generating structurally diverse libraries while maintaining key pharmacophoric elements that ensure biological activity.

In conclusion, 2-(2-fluoro-4-methylphenyl)-3-methylbutanoic acid (CAS No. 1539204-32-4) represents a significant advancement in synthetic chemistry and medicinal chemistry. Its unique structural features offer numerous opportunities for developing novel therapeutics with improved efficacy and reduced side effects. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing unmet medical needs worldwide.

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